molecular formula C18H28ClNO3 B5306320 2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]-3-methoxybenzaldehyde;hydrochloride

2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]-3-methoxybenzaldehyde;hydrochloride

Cat. No.: B5306320
M. Wt: 341.9 g/mol
InChI Key: PJBUCJLCGZXIDS-UHFFFAOYSA-N
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Description

2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]-3-methoxybenzaldehyde;hydrochloride is a chemical compound with the molecular formula C18H28ClNO3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

2-[3-(3,5-dimethylpiperidin-1-yl)propoxy]-3-methoxybenzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-14-10-15(2)12-19(11-14)8-5-9-22-18-16(13-20)6-4-7-17(18)21-3;/h4,6-7,13-15H,5,8-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBUCJLCGZXIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCOC2=C(C=CC=C2OC)C=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]-3-methoxybenzaldehyde;hydrochloride involves several steps. One common method includes the reaction of 3-methoxybenzaldehyde with 3-(3,5-dimethylpiperidin-1-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]-3-methoxybenzaldehyde;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]-3-methoxybenzaldehyde;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]-3-methoxybenzaldehyde;hydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]-3-methoxybenzaldehyde;hydrochloride can be compared with similar compounds such as:

    2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]benzaldehyde: Lacks the methoxy group, leading to different chemical properties and reactivity.

    3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine: A related compound with different functional groups, resulting in distinct biological activities.

The uniqueness of 2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]-3-methoxybenzaldehyde;hydrochloride lies in its specific structure, which imparts unique chemical and biological properties .

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